molecular formula C30H31Cl2N3O B12719824 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride CAS No. 110406-36-5

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride

Cat. No.: B12719824
CAS No.: 110406-36-5
M. Wt: 520.5 g/mol
InChI Key: VJAQWPUQVYPHCU-AAGWESIMSA-N
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Description

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the chlorophenylmethyl group and the hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl moiety. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield phthalazinone oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Azepine Derivatives: Compounds containing the azepine ring system with various functional groups.

Uniqueness

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

110406-36-5

Molecular Formula

C30H31Cl2N3O

Molecular Weight

520.5 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-[(E)-3-phenylprop-2-enyl]azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C30H30ClN3O.ClH/c31-25-16-14-24(15-17-25)22-29-27-12-4-5-13-28(27)30(35)34(32-29)26-11-7-20-33(21-18-26)19-6-10-23-8-2-1-3-9-23;/h1-6,8-10,12-17,26H,7,11,18-22H2;1H/b10-6+;

InChI Key

VJAQWPUQVYPHCU-AAGWESIMSA-N

Isomeric SMILES

C1CC(CCN(C1)C/C=C/C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl

Canonical SMILES

C1CC(CCN(C1)CC=CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl

Origin of Product

United States

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